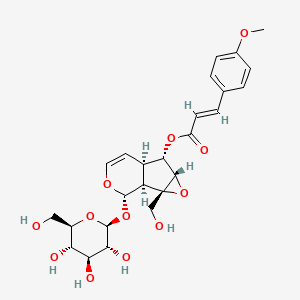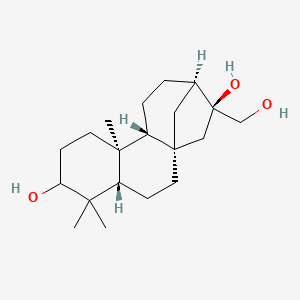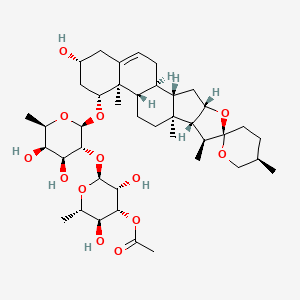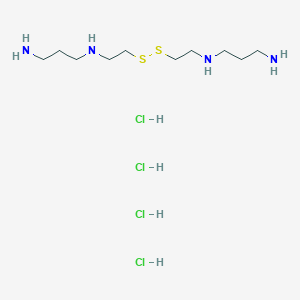
(R)-(-)-Agrimol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-Agrimol B is a naturally occurring compound known for its unique stereochemistry and biological activities. It is a chiral molecule, meaning it has a non-superimposable mirror image, which is significant in the field of medicinal chemistry. The compound is often studied for its potential therapeutic applications and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Agrimol B typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often involve controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of ®-(-)-Agrimol B may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(-)-Agrimol B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
®-(-)-Agrimol B has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-(-)-Agrimol B involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
(S)-(+)-Agrimol B: The enantiomer of ®-(-)-Agrimol B, with similar but distinct biological activities.
Agrimol C: A structurally related compound with different stereochemistry and biological properties.
Agrimol D: Another related compound with unique chemical and biological characteristics.
Uniqueness: ®-(-)-Agrimol B is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and related compounds. This makes it a valuable compound for studying stereochemical effects in biological systems and for developing stereospecific drugs.
Propriétés
Numéro CAS |
125292-98-0 |
|---|---|
Formule moléculaire |
C37H46O12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B1180786.png)
